N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-fluorobenzamide
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Overview
Description
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-3-FLUOROBENZAMIDE is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . The presence of the imidazo[2,1-b][1,3]thiazole core structure contributes to its wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-3-FLUOROBENZAMIDE typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound.
Attachment of the 3-Fluorobenzamide Moiety: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with 3-fluorobenzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-3-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-3-FLUOROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunostimulatory and anticancer properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-3-FLUOROBENZAMIDE is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core with the 4-chlorophenyl and 3-fluorobenzamide groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H15ClFN3OS |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H15ClFN3OS/c20-14-6-4-12(5-7-14)17-16(24-8-9-26-19(24)23-17)11-22-18(25)13-2-1-3-15(21)10-13/h1-7,10H,8-9,11H2,(H,22,25) |
InChI Key |
ZROOBHMZUJHIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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